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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis,

and biological activity of 2-Amino-4,6-dimethylpyridine, a heterocyclic amine with significant

applications in medicinal chemistry and organic synthesis.

Core Compound Data
2-Amino-4,6-dimethylpyridine, also known as 6-Amino-2,4-lutidine, is a pyridine derivative

with the following key identifiers and properties.

Property Value

Molecular Formula C₇H₁₀N₂

Molecular Weight 122.17 g/mol

CAS Number 5407-87-4

Appearance White to off-white crystalline powder

Melting Point 63-64 °C

Boiling Point 235 °C
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A detailed method for the synthesis of high-purity 2-amino-4,6-dimethylpyridine has been

developed, achieving a total yield of over 70%.[1] The process involves the reaction of 3-

aminocrotononitrile with acetic acid, followed by removal of the cyano group with concentrated

sulfuric acid, and subsequent purification.[1]

Step 1: Intermediate Synthesis

In a 10L glass reaction kettle, add 10.6L of acetic acid at 20-25 °C.

While stirring, add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four equal portions every half

hour.

After the addition is complete, slowly heat the mixture to 120-130 °C and maintain reflux with

stirring for 2 hours.

Cool the reaction liquid to 70 °C and concentrate it under reduced pressure until no more

liquid distills off.

Slowly add the concentrated solution to crushed ice. While stirring, add a sodium hydroxide

solution dropwise to adjust the pH of the reaction solution to 8-9, which will cause a white

solid to precipitate.

Filter the solid by suction, then wash the filter cake with pure water twice.

Dry the solid at 60 °C for 24 hours to obtain the intermediate, 6-amino-2,4-dimethyl-3-

pyridinecarbonitrile.[1]

Step 2: Synthesis of Crude 2-Amino-4,6-dimethylpyridine

Prepare a concentrated sulfuric acid solution.

Add the intermediate obtained in Step 1 to the sulfuric acid solution in batches every half

hour.

After the addition is complete, heat the mixture to 160-180 °C and maintain for 24 hours.

Cool the reaction to 120 °C and quench by the dropwise addition of pure water.
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Pour the reaction liquid into crushed ice and adjust the pH to 8-9 by the dropwise addition of

a sodium hydroxide solution.

Extract the product with toluene multiple times.

Combine the organic phases and wash sequentially with saturated sodium chloride solution.

Dry the organic phase with magnesium sulfate, filter, and concentrate to obtain the crude

product.[1]

Step 3: Purification

Perform reduced pressure solid distillation on the crude product at a vacuum of 5 mmHg,

collecting the fraction at 96-98 °C.

Melt the collected fraction by heating to 70 °C.

Add isopropyl ether (2L per kg of the fraction) while stirring and reflux for 30 minutes.

Cool the solution to room temperature, then place it in a freezer at -5 °C to -10 °C for 4 hours

to crystallize.

Collect the white crystals by suction filtration and dry them under vacuum at 40 °C for 24

hours to obtain high-purity 2-amino-4,6-dimethylpyridine.[1]

Biological Activity and Mechanism of Action
2-Amino-4,6-dimethylpyridine exhibits anti-inflammatory properties by inhibiting the

biosynthesis of prostaglandins. It acts as a cyclooxygenase (COX) inhibitor, blocking the

conversion of arachidonic acid to prostaglandin H2. This inhibition of prostaglandin synthesis is

a key mechanism for its anti-inflammatory effects.

The following diagram illustrates the simplified arachidonic acid cascade and the point of

inhibition by 2-Amino-4,6-dimethylpyridine.
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Caption: Mechanism of action of 2-Amino-4,6-dimethylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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